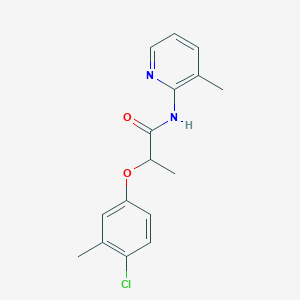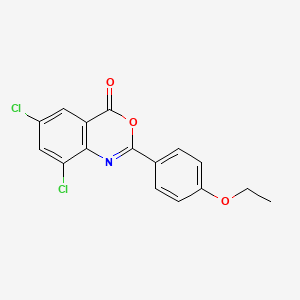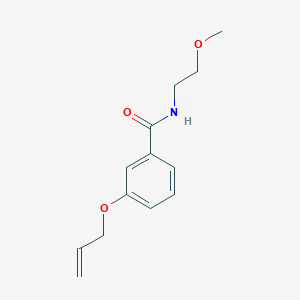![molecular formula C17H26ClNO4 B4401359 2-[3-(2,6-dimethylmorpholin-4-yl)propoxy]-3-methoxybenzaldehyde hydrochloride](/img/structure/B4401359.png)
2-[3-(2,6-dimethylmorpholin-4-yl)propoxy]-3-methoxybenzaldehyde hydrochloride
Descripción general
Descripción
2-[3-(2,6-dimethylmorpholin-4-yl)propoxy]-3-methoxybenzaldehyde hydrochloride, also known as DMMP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatases (PTPs) and has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
2-[3-(2,6-dimethylmorpholin-4-yl)propoxy]-3-methoxybenzaldehyde hydrochloride inhibits PTP activity by binding to the active site of the enzyme, thereby preventing the dephosphorylation of target proteins. This results in the accumulation of phosphorylated proteins, which can lead to a variety of cellular effects including changes in gene expression and cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the regulation of insulin signaling pathways, and the modulation of cytokine expression. This compound has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit PTP activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[3-(2,6-dimethylmorpholin-4-yl)propoxy]-3-methoxybenzaldehyde hydrochloride has several advantages for use in lab experiments, including its potency as a PTP inhibitor and its ability to inhibit multiple PTPs simultaneously. However, this compound can also be toxic at high concentrations and may have off-target effects on other enzymes and signaling pathways.
Direcciones Futuras
There are several future directions for research on 2-[3-(2,6-dimethylmorpholin-4-yl)propoxy]-3-methoxybenzaldehyde hydrochloride, including the development of more selective PTP inhibitors, the investigation of this compound's potential therapeutic applications in the treatment of cancer and inflammatory diseases, and the identification of new signaling pathways that are regulated by PTPs. Additionally, the development of new methods for the synthesis of this compound may lead to more efficient and cost-effective production of this important research tool.
Aplicaciones Científicas De Investigación
2-[3-(2,6-dimethylmorpholin-4-yl)propoxy]-3-methoxybenzaldehyde hydrochloride has been used in a variety of scientific research applications, including the study of PTP inhibition, cancer cell growth inhibition, and the regulation of insulin signaling pathways. This compound has also been shown to have anti-inflammatory effects and may have potential therapeutic applications in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
2-[3-(2,6-dimethylmorpholin-4-yl)propoxy]-3-methoxybenzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4.ClH/c1-13-10-18(11-14(2)22-13)8-5-9-21-17-15(12-19)6-4-7-16(17)20-3;/h4,6-7,12-14H,5,8-11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVSAXHOBBWNJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCOC2=C(C=CC=C2OC)C=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(benzyloxy)benzoyl]-4-phenylpiperazine](/img/structure/B4401278.png)


![1-{3-methoxy-4-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4401287.png)
![1-methyl-4-[4-(3-propoxyphenoxy)butyl]piperazine hydrochloride](/img/structure/B4401290.png)

![N-1-adamantyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4401302.png)
![2-[4-(8-quinolinyloxy)butoxy]benzaldehyde](/img/structure/B4401307.png)
![2-({[2-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4401330.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B4401334.png)

![N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4401353.png)
![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate](/img/structure/B4401369.png)
